molecular formula C21H20N2O3 B5681486 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid

3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid

Cat. No. B5681486
M. Wt: 348.4 g/mol
InChI Key: IHJYIECEBSNOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid, also known as APAP, is a synthetic compound that has been widely used in scientific research. APAP is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to exhibit analgesic and antipyretic properties. It is often used in lab experiments to study the mechanisms of pain and inflammation, as well as to investigate potential treatments for these conditions.

Mechanism of Action

3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid is a selective inhibitor of COX-2, which is the isoform of COX that is primarily responsible for inflammation. 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid also modulates the activity of the endocannabinoid system, which plays a role in pain and inflammation.
Biochemical and Physiological Effects:
3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has been shown to have analgesic and antipyretic properties. It reduces pain and fever by inhibiting the production of prostaglandins that cause these symptoms. 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has also been shown to have anti-inflammatory properties, although its mechanism of action in this regard is not fully understood. 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid is metabolized in the liver, where it is converted into a toxic metabolite that can cause liver damage if it accumulates.

Advantages and Limitations for Lab Experiments

3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has several advantages as a tool for lab experiments. It is relatively inexpensive and easy to obtain. It has a well-established mechanism of action and has been extensively studied in scientific research. However, there are also limitations to its use. 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is relatively small. It can also cause liver damage if it accumulates in the liver. Additionally, 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid. One area of interest is the development of new analogs of 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid that have improved selectivity and reduced toxicity. Another area of interest is the investigation of the role of the endocannabinoid system in pain and inflammation, and how 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid modulates this system. Additionally, there is interest in using 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid as a tool for investigating the mechanisms of other diseases, such as cancer and neurodegenerative disorders. Finally, there is interest in developing new methods for delivering 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid to specific tissues or cells, in order to improve its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid can be synthesized using a variety of methods, including the acylation of 4-aminophenol with acetic anhydride, followed by cyclization with phenylhydrazine and subsequent acetylation of the resulting pyrrole. Another method involves the reaction of 4-aminophenol with phenylacetic acid, followed by cyclization with acetic anhydride and acetylation of the pyrrole.

Scientific Research Applications

3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has been extensively used in scientific research to investigate the mechanisms of pain and inflammation. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has also been shown to modulate the activity of the endocannabinoid system, which plays a role in pain and inflammation. 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has been used in lab experiments to study the effects of pain and inflammation on behavior, as well as to investigate potential treatments for these conditions.

properties

IUPAC Name

3-[1-(4-acetamidophenyl)-5-phenylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15(24)22-17-7-9-18(10-8-17)23-19(12-14-21(25)26)11-13-20(23)16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJYIECEBSNOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid

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